molecular formula C8H9BrN2O2 B3247712 Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate CAS No. 1823496-03-2

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

Cat. No. B3247712
CAS RN: 1823496-03-2
M. Wt: 245.07
InChI Key: BOBOPWYJBVELHA-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a chemical compound with the CAS Number: 1823496-03-2 . It has a molecular weight of 245.08 . It is a powder in physical form .


Molecular Structure Analysis

The InChI code for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is 1S/C8H9BrN2O2/c1-3-13-8 (12)6-4-10-5 (2)11-7 (6)9/h4H,3H2,1-2H3 . This code provides a unique identifier for the molecular structure of the compound.


Physical And Chemical Properties Analysis

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate is a powder in physical form . It has a molecular weight of 245.08 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Neuroprotective and Anti-neuroinflammatory Agents

“Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate” has been used in the synthesis of novel triazole-pyrimidine hybrids, which have shown promising neuroprotective and anti-inflammatory properties . These compounds have been evaluated for their potential in treating neurodegenerative diseases . Among the synthesized compounds, some exhibited significant anti-neuroinflammatory properties through inhibition of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . They also showed promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Antiviral Applications

Pyrimidine and its derivatives, including “Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate”, have been proven to have antiviral activity . This makes them valuable in the research and development of new antiviral drugs.

Anticancer Applications

Similarly, these compounds have also been found to have anticancer activity . This suggests that they could be used in the development of new cancer therapies.

Antioxidant Applications

The antioxidant activity of pyrimidine and its derivatives has also been documented . This property could be harnessed in the development of treatments for diseases caused by oxidative stress.

Antimicrobial Applications

Pyrimidine and its derivatives have been shown to have antimicrobial activity . This makes them useful in the research and development of new antimicrobial drugs.

Pharmaceutical Intermediates

“Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate” is an active pharmaceutical intermediate . It can be used in the synthesis of various pharmaceutical compounds.

Safety and Hazards

The safety information for Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate includes several hazard statements: H302, H315, H319, H335 . These indicate that the compound can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2O2/c1-3-13-8(12)6-4-10-5(2)11-7(6)9/h4H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOBOPWYJBVELHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CN=C(N=C1Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-methylpyrimidine-5-carboxylate

CAS RN

1823496-03-2
Record name ethyl 4-bromo-2-methylpyrimidine-5-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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